N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide
Description
N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an oxazepane ring, which is a seven-membered ring containing both oxygen and nitrogen atoms.
Properties
IUPAC Name |
N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-10-15(12,13)9-3-5-11-4-2-7-14-8-6-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRFMJCGMWNIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCN1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different functional groups replacing the sulfonamide group.
Scientific Research Applications
N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Similar structure but lacks the sulfonamide group.
N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide: Contains a thiazole ring instead of a sulfonamide group.
Uniqueness
N-methyl-3-(1,4-oxazepan-4-yl)propane-1-sulfonamide is unique due to its combination of an oxazepane ring and a sulfonamide group, which imparts specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
